1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione
Overview
Description
1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C10H15N3O3. It is a member of the triazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by a triazine ring substituted with a cyclohexyl group and a methyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanatocyclohexane. This reaction is typically performed at room temperature under mild conditions, resulting in high chemoselectivity and excellent yield . The reaction involves the formation of a thermodynamically stable trifunctional isocyanurate ring structure.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and characterization using techniques like FT-IR, 1H, and 13C NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies using techniques like molecular docking and DFT calculations provide insights into its stability and reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: This compound is similar in structure but has allyl groups instead of cyclohexyl and methyl groups.
1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione: Another similar compound with isocyanatohexyl groups.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: This compound has tert-butyl and hydroxybenzyl groups.
Uniqueness
1-Cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclohexyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclohexyl-3-methyl-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-8(14)11-9(15)13(10(12)16)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDOIXYJVDVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037622 | |
Record name | Hexazinone (Metab D) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30243-77-7 | |
Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1-cyclohexyl-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030243777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexazinone (Metab D) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.